REACTION_CXSMILES
|
C([N:4]1[CH2:9][CH2:8][N:7]([C:10]2[N:19]=[C:18]3[C:13]([C:14](=[O:28])[C:15]([C:23]([O:25]CC)=[O:24])=[CH:16][N:17]3[CH2:20][CH2:21][F:22])=[CH:12][C:11]=2[F:29])[CH2:6][CH2:5]1)(=O)C.C(O)C>Cl>[F:29][C:11]1[CH:12]=[C:13]2[C:18](=[N:19][C:10]=1[N:7]1[CH2:8][CH2:9][NH:4][CH2:5][CH2:6]1)[N:17]([CH2:20][CH2:21][F:22])[CH:16]=[C:15]([C:23]([OH:25])=[O:24])[C:14]2=[O:28]
|
Name
|
ester
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCN(CC1)C1=C(C=C2C(C(=CN(C2=N1)CCF)C(=O)OCC)=O)F
|
Name
|
|
Quantity
|
48 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated for 2 hours on a steam-bath
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
to precipitate crystals, which
|
Type
|
FILTRATION
|
Details
|
are collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in water (about 50 ml)
|
Type
|
ADDITION
|
Details
|
treated with active charcoal
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C(C(=CN(C2=NC1N1CCNCC1)CCF)C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |